molecular formula C10H7Cl3N4 B1671183 Elpetrigine CAS No. 212778-82-0

Elpetrigine

Cat. No. B1671183
M. Wt: 289.5 g/mol
InChI Key: NNXUYJFHOVCRSM-UHFFFAOYSA-N
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Patent
US06599905B2

Procedure details

2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide (95.36 g, 0.256 mole) was added in portions to a solution of lithium hydroxide monohydrate (16.11 g, 0.384 mole) in methanol (1.9 liters) at room temperature. The resulting solution was stirred at room temperature for 3 hours before being evaporated to dryness in vacuo. The resulting solid was slurried in water (1.15 liters) and collected by filtration. After drying at 50° C. in vacuo the crude material was purified by recrystallisation from toluene to give the desired product. Yield 69.51 g (93.8%), M.p. 178-180° C.
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
95.36 g
Type
reactant
Reaction Step One
Quantity
16.11 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[C:2]([CH:4]([NH:14][CH2:15][C:16]([NH2:18])=[NH:17])[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:6]=1[Cl:13])#[N:3].O.[OH-].[Li+]>CO>[NH2:3][C:2]1[C:4]([C:5]2[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:6]=2[Cl:13])=[N:14][CH:15]=[C:16]([NH2:18])[N:17]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
95.36 g
Type
reactant
Smiles
Br.C(#N)C(C1=C(C(=CC(=C1)Cl)Cl)Cl)NCC(=N)N
Name
Quantity
16.11 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.9 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying at 50° C. in vacuo the crude material
CUSTOM
Type
CUSTOM
Details
was purified by recrystallisation from toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.